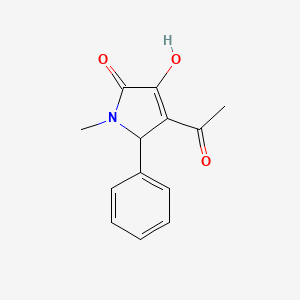![molecular formula C18H19NO5 B5133244 methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, also known as MPBA, is a chemical compound that has been widely used in scientific research. It is a member of the benzoate ester family and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate is not fully understood. It has been shown to bind to proteins and enzymes, and its fluorescence properties have been utilized to study protein-protein interactions. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been shown to have anti-inflammatory and antioxidant properties as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has several advantages for lab experiments. It is a fluorescent probe that can be used to study protein-protein interactions and ligand-receptor interactions. It is also a substrate for certain enzymes, making it a useful tool for studying enzyme kinetics. However, methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has some limitations as well. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. One area of research could focus on developing more efficient synthesis methods to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. Another area of research could focus on developing new applications for methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate, such as using it as a tool to study drug metabolism and pharmacokinetics. Additionally, further research could be conducted to better understand the mechanism of action of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate and its effects on various biological processes.
Métodos De Síntesis
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate can be synthesized by reacting 4-methoxyphenol with 3-bromopropanoic acid to obtain 3-(4-methoxyphenoxy)propanoic acid. This intermediate is then reacted with methyl 2-aminobenzoate to obtain methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate. The synthesis method has been optimized to increase the yield and purity of methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has been widely used in scientific research as a tool to study various biological processes. It has been used as a fluorescent probe to study protein-protein interactions, as a ligand to study G protein-coupled receptors, and as a substrate to study enzymes. methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate has also been used as a model compound to study drug metabolism and pharmacokinetics.
Propiedades
IUPAC Name |
methyl 2-[3-(4-methoxyphenoxy)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-13-7-9-14(10-8-13)24-12-11-17(20)19-16-6-4-3-5-15(16)18(21)23-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQLDUXFADFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-(3-methoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5133190.png)
![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)

![1-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5133215.png)
![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5133224.png)

![N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]piperidine](/img/structure/B5133259.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)